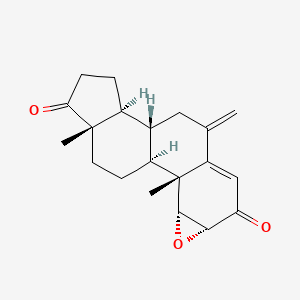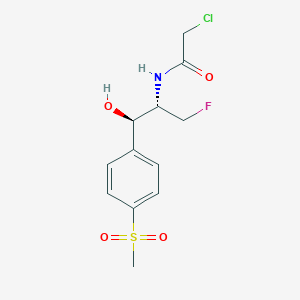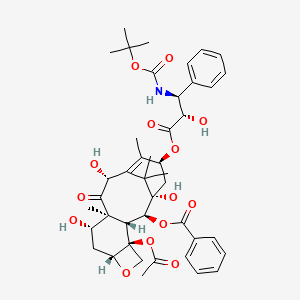
2'-Epi Docetaxel
説明
“2’-Epi Docetaxel” is a variant of Docetaxel . Docetaxel is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer .
Synthesis Analysis
The synthesis of Docetaxel involves complex processes. It is a semisynthetic form of paclitaxel, extracted from the needle of the European yew tree (Taxus baccata L) with higher efficacy than paclitaxel . The formulation of Docetaxel has been studied extensively, with efforts made to develop oral Docetaxel formulation to ease administration of the drug .
Molecular Structure Analysis
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio .
Chemical Reactions Analysis
Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures and inhibiting the depolymerization of microtubules with subsequent inhibition of cell growth .
Physical And Chemical Properties Analysis
Docetaxel is a tetracyclic diterpenoid is paclitaxel whose N-benzyloxycarbonyl group has been replaced by N-tert-butoxycarbonyl . There is also subsequent replacement at position 10 of an acetoxy group by a hydroxy group .
科学的研究の応用
Cancer Therapy
2’-Epi Docetaxel is primarily used in oncology as a chemotherapeutic agent. It’s a semi-synthetic analogue of paclitaxel (Taxol) and is used to treat various cancers, including breast, ovarian, lung, and prostate cancer. Its mechanism involves stabilizing microtubules and preventing cell division, which is crucial in stopping cancer proliferation .
Drug Delivery Systems
Innovations in nanotechnology have led to the development of docetaxel-loaded nanocapsules and nanoparticles. These systems offer targeted drug delivery, controlled release, and improved bioavailability, which enhances the therapeutic potential of docetaxel while minimizing systemic toxicity .
Combination Therapy
2’-Epi Docetaxel is often used in combination therapy with other drugs to enhance its efficacy. For instance, it’s combined with trastuzumab for treating HER2-positive breast cancer, showing promising results in clinical trials .
Regenerative Medicine
The compound’s role in regenerative medicine is emerging, with studies exploring its use in targeted therapy and cellular regeneration. This is particularly significant in developing treatments that require precise cellular-level interventions .
Pharmacokinetics
Research in pharmacokinetics has focused on improving the solubility and delivery of 2’-Epi Docetaxel. Studies are ongoing to develop formulations that can be administered more effectively and with fewer side effects .
Biotechnology
In biotechnology , 2’-Epi Docetaxel is being studied for its molecular mechanisms in cancer cells, especially in relation to gene expression profiles and the impact of Helicobacter pylori infection on gastric cancer treatment outcomes .
Environmental Impact
The environmental impact of 2’-Epi Docetaxel is an area of concern, with research directed towards understanding the ecological consequences of its use and disposal. Efforts are being made to develop eco-friendly alternatives and disposal methods .
Industrial Applications
In the pharmaceutical industry , 2’-Epi Docetaxel is involved in the development of reference standards for quality control, method validation, and stability studies. It’s also used in identifying unknown impurities and assessing genotoxic potential .
作用機序
- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .
Target of Action
Mode of Action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928192 | |
| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133577-33-0 | |
| Record name | S-erythro-Taxotere | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




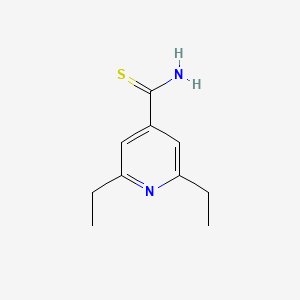

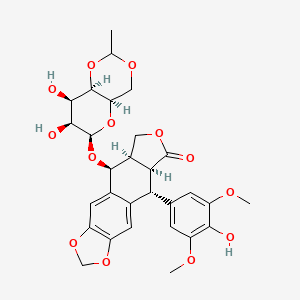

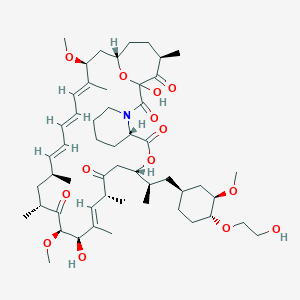
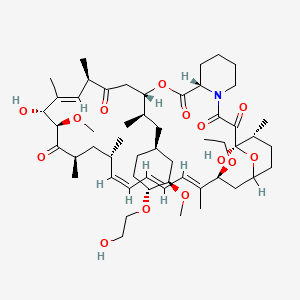

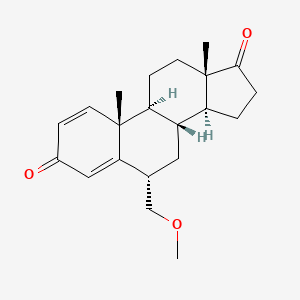
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
